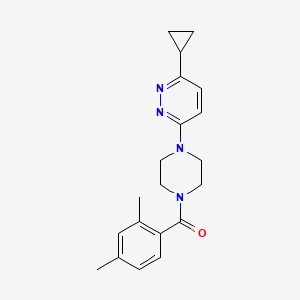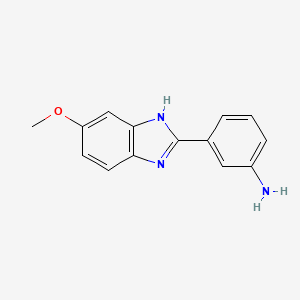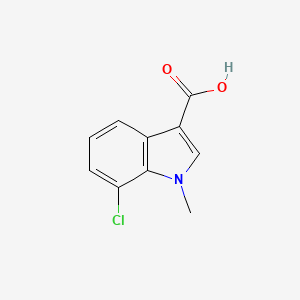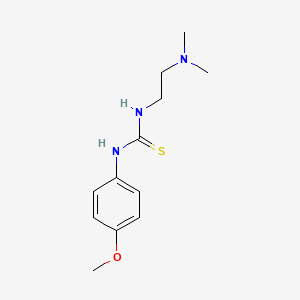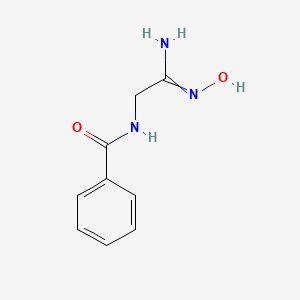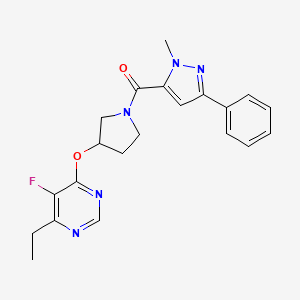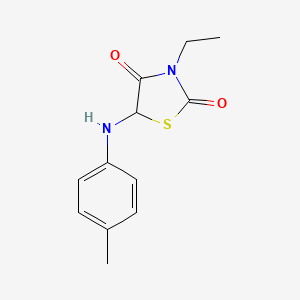
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione, also known as etazolate, is a thiazolidinedione derivative that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in the 1970s and has since been investigated for its ability to modulate neurotransmitter release, enhance learning and memory, and protect against neurodegenerative diseases.
Wirkmechanismus
Target of Action
Thiazolidine derivatives, to which this compound belongs, are known to exhibit diverse therapeutic and pharmaceutical activities . They are used in probe design, suggesting their interaction with various biological targets .
Mode of Action
It’s known that the presence of sulfur in thiazolidine motifs enhances their pharmacological properties . The substituents present on the aliphatic/aromatic amines used for the synthesis of thiazolidine derivatives have a vital impact on their antimicrobial, anticancer, and antioxidant potential .
Biochemical Pathways
Thiazolidine derivatives are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . The in-silico ADME studies of thiazolidine-2,4-dione derivatives revealed that all the compounds were found to be drug-like .
Result of Action
Thiazolidine derivatives are known to exhibit diverse biological properties, suggesting that they may have multiple effects at the molecular and cellular level . For instance, some thiazolidine-2,4-dione derivatives were found to possess mild anticancer potential .
Action Environment
The synthesis of thiazolidine derivatives often involves green chemistry, which aims to reduce the environmental impact .
Vorteile Und Einschränkungen Für Laborexperimente
Etazolate has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. It also has a wide range of pharmacological effects, making it useful for investigating a variety of neurological disorders. However, 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione has some limitations as well. It has a relatively short half-life, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects on neurotransmitter release can be complex, making it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's, and it may have neuroprotective effects as well. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Etazolate appears to modulate the activity of GABA receptors, which are involved in the regulation of mood. Finally, this compound may have applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease.
Synthesemethoden
The synthesis of 3-Ethyl-5-(p-tolylamino)thiazolidine-2,4-dione involves the reaction of p-toluidine with ethyl acetoacetate to form 3-ethyl-4-methylthiazolidine-2,5-dione. This intermediate is then treated with hydrazine hydrate to yield this compound. The process is relatively simple and can be carried out on a large scale, making it suitable for industrial production.
Wissenschaftliche Forschungsanwendungen
Etazolate has been shown to have a wide range of pharmacological effects, including modulation of neurotransmitter release, enhancement of learning and memory, and neuroprotection. It has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-ethyl-5-(4-methylanilino)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-3-14-11(15)10(17-12(14)16)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIUYMUUZRTTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

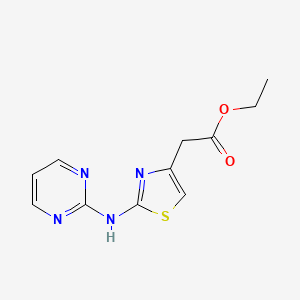
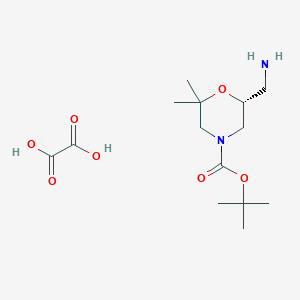

![(NE)-N-[(4-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2847886.png)
